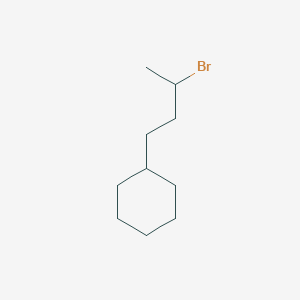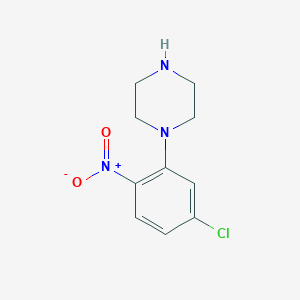![molecular formula C5H7N3O B13605176 N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine CAS No. 42849-81-0](/img/structure/B13605176.png)
N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a hydroxylamine group attached to a pyrazole ring via a methylene bridge. Pyrazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science .
Méthodes De Préparation
The synthesis of N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl compound, followed by the introduction of a hydroxylamine group. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid. Industrial production methods may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Applications De Recherche Scientifique
N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives and other heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug discovery and development.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: The compound is used in the development of agrochemicals, dyes, and materials with specific properties
Comparaison Avec Des Composés Similaires
N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine can be compared with other similar compounds such as imidazole and coumarin derivatives. While imidazole derivatives also possess a five-membered ring with nitrogen atoms, they differ in their chemical structure and biological activities. Coumarin derivatives, on the other hand, are known for their anticoagulant and anticancer properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxylamine group, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
42849-81-0 |
|---|---|
Formule moléculaire |
C5H7N3O |
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
(NE)-N-[(2-methylpyrazol-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H7N3O/c1-8-5(4-7-9)2-3-6-8/h2-4,9H,1H3/b7-4+ |
Clé InChI |
KGEALGONKDGWHH-QPJJXVBHSA-N |
SMILES isomérique |
CN1C(=CC=N1)/C=N/O |
SMILES canonique |
CN1C(=CC=N1)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


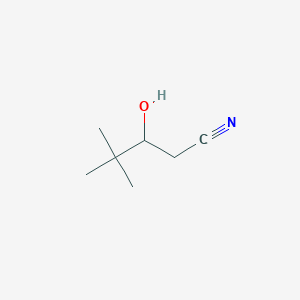

![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13605117.png)
![7-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,7-diazaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13605132.png)
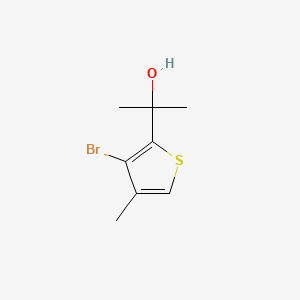

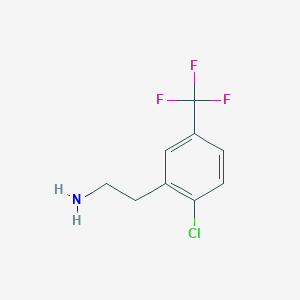


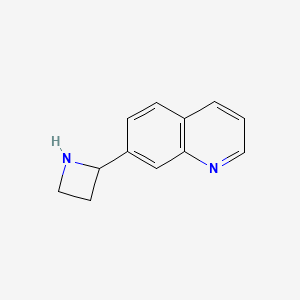
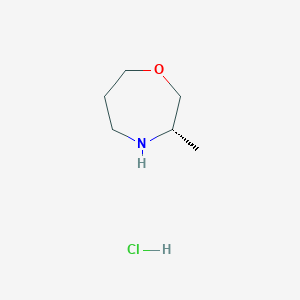
![2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13605179.png)
